7-Acetyl-3,3-dimethylbicyclo[2.2.2]oct-5-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Acetyl-3,3-dimethylbicyclo[222]oct-5-en-2-one is a bicyclic ketone with a unique structure that includes a bicyclo[222]octane framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Acetyl-3,3-dimethylbicyclo[2.2.2]oct-5-en-2-one typically involves the Diels-Alder reaction, which is a [4+2] cycloaddition reaction between a conjugated diene and a dienophile. The reaction conditions often include elevated temperatures and the use of a solvent such as toluene or xylene to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
7-Acetyl-3,3-dimethylbicyclo[2.2.2]oct-5-en-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as Grignard reagents (RMgX) or organolithium compounds (RLi) are commonly employed.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
7-Acetyl-3,3-dimethylbicyclo[2.2.2]oct-5-en-2-one has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development and the study of biological activity.
Material Science: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 7-Acetyl-3,3-dimethylbicyclo[2.2.2]oct-5-en-2-one involves its interaction with various molecular targets. The compound’s bicyclic structure allows it to fit into specific binding sites on enzymes or receptors, potentially inhibiting or activating their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.2]oct-5-en-2-one: A structurally similar compound with a simpler framework.
3,3-Dimethylbicyclo[2.2.2]oct-5-en-2-one: Another related compound with similar reactivity.
Uniqueness
7-Acetyl-3,3-dimethylbicyclo[2.2.2]oct-5-en-2-one is unique due to the presence of the acetyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic and research applications.
Properties
CAS No. |
143615-21-8 |
---|---|
Molecular Formula |
C12H16O2 |
Molecular Weight |
192.25 g/mol |
IUPAC Name |
7-acetyl-3,3-dimethylbicyclo[2.2.2]oct-5-en-2-one |
InChI |
InChI=1S/C12H16O2/c1-7(13)10-6-8-4-5-9(10)11(14)12(8,2)3/h4-5,8-10H,6H2,1-3H3 |
InChI Key |
QPEDZHLQXSHODB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1CC2C=CC1C(=O)C2(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.